![molecular formula C10H15NO B069431 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone CAS No. 165173-38-6](/img/structure/B69431.png)
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, also known as ACPA, is a synthetic compound that acts as a selective agonist for the cannabinoid receptor type 1 (CB1). It was first synthesized in 1997 by Pfizer, and since then has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon binding to the CB1 receptor, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of various cellular processes.
Biochemische Und Physiologische Effekte
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or cellular processes. However, one limitation of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is its potential to cause off-target effects, particularly at high concentrations or in non-selective experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, including:
1. Investigating the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
2. Studying the role of the endocannabinoid system in the regulation of pain perception, and developing novel CB1 receptor agonists with improved analgesic properties.
3. Exploring the potential of CB1 receptor agonists as a treatment for inflammatory bowel disease, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of gut inflammation.
4. Investigating the potential of CB1 receptor agonists as a treatment for psychiatric disorders, such as anxiety and depression, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of mood and emotional processing.
In conclusion, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is a synthetic compound that acts as a selective agonist for the CB1 receptor, and has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has the potential to contribute to the development of novel therapies for a range of disorders.
Synthesemethoden
The synthesis of 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with acrolein to form the dienone intermediate. This is followed by a Diels-Alder reaction with methyl vinyl ketone to produce the cycloadduct, which is then reduced to the corresponding alcohol. The final step involves the conversion of the alcohol to the ketone using a mild oxidizing agent.
Wissenschaftliche Forschungsanwendungen
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been extensively used in scientific research to study the CB1 receptor and its role in various physiological processes, including pain perception, appetite regulation, and memory formation. It has also been used to investigate the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
165173-38-6 |
|---|---|
Produktname |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-4-9(7(3)12)10(11)5-8/h8H,1,4-5,11H2,2-3H3/t8-/m1/s1 |
InChI-Schlüssel |
CPSNYJIBUBJXNL-MRVPVSSYSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC(=C(C1)N)C(=O)C |
SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
Kanonische SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
Synonyme |
Ethanone, 1-[2-amino-4-(1-methylethenyl)-1-cyclopenten-1-yl]-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



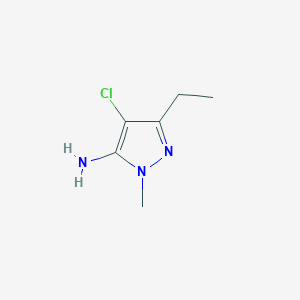
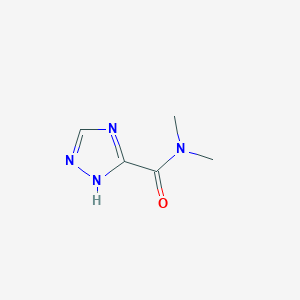
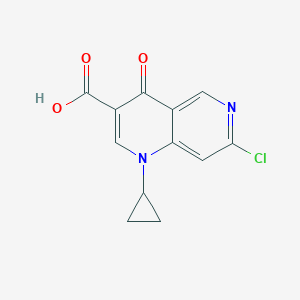

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
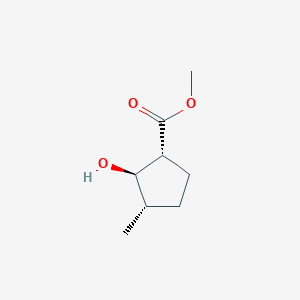
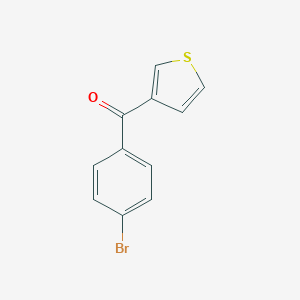

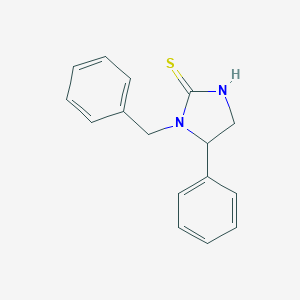
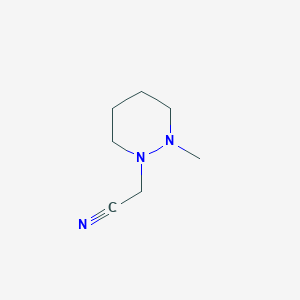
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
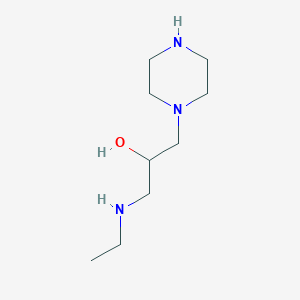
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)